2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves catalytic hydrogenation and reactions with alcohols under specific conditions. For example, the catalytic hydrogenation of isomeric methoxydiethoxydimethylundecadienes yields products useful as intermediates in further synthetic steps (Zhdankina et al., 1987). These methodologies can be adapted for the synthesis of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol, highlighting the versatility of catalytic processes in producing complex ethers and alcohols.
Molecular Structure Analysis
The molecular structure of ethers and alcohols like 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is characterized by their functional groups' arrangement and electronic configuration, which dictate their chemical reactivity and interactions. Studies on similar molecules, such as the oxidation reactions of methoxyethoxyethanol, provide insights into the electron distribution and stability of these compounds under various conditions (Shan et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving ethers and alcohols are diverse, including oxidation, polymerization, and electrochemical processes. For instance, the electrooxidation of ethanol and methanol using molecular catalysts demonstrates the reactivity of alcohols in producing various oxidation products, which can be relevant for understanding the chemical behavior of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol (Liu et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including phase behavior and thermodynamic characteristics, are crucial for their application in material science and industrial processes. The liquid-liquid equilibria of systems containing similar ethers illustrate the importance of molecular size and polarity in determining solubility and miscibility with different solvents (Martínez et al., 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards acids, bases, and various reagents, define the scope of use for ethers and alcohols in synthesis and manufacturing. Studies on the oxidation of 2-methoxyethoxyethanol and similar molecules shed light on their behavior in chemical transformations and the mechanisms underlying these reactions (Shan & Zhang, 2014).
Scientific Research Applications
Catalytic Processes and Synthesis : This compound has been utilized in catalytic hydrogenation processes. For instance, Zhdankina et al. (1987) researched the hydrogenation of isomeric compounds to yield good quantities of specific alcohols, which are useful intermediates in the synthesis of other chemicals (Zhdankina et al., 1987).
Absorption Studies : Research has also explored the compound in absorption studies. Huang, Fu, and Fu (2019) compiled 39 sets of solutions involving similar compounds for testing their absorption performance in different conditions, providing insights into the compound's physical properties and potential applications (Xiayu Huang, Kun Fu, & D. Fu, 2019).
Polymerization and Materials Science : In polymerization processes, Ogasawara et al. (2001) studied the release of ethanol from ethoxy groups during the condensation process in a specific system, which has implications for materials science and the synthesis of polymers (Ogasawara et al., 2001).
Construction Materials : Rong-bing and Jian (2005) described a process called ethoxylation to synthesize shrinkage-reducing admixtures for construction materials, highlighting its potential use in reducing material shrinkage in cement and concrete (Rong-bing & Jian, 2005).
Thermodynamic Studies : Begum et al. (2013) conducted thermodynamic, ultrasonic, and FT-IR studies on binary liquid mixtures of alkoxyethanols, including compounds similar to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. Their research provides valuable insights into the behavior of these compounds under different temperature conditions (Begum et al., 2013).
Catalysis in Organic Chemistry : Saka et al. (2013) investigated the synthesis of novel phthalocyanine complexes using compounds structurally related to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. These complexes have applications in organic catalysis, particularly in oxidation reactions (Saka et al., 2013).
Environmental Studies and Extraction Processes : Field and Reed (1999) utilized a method involving hot water and ethanol to extract certain compounds from sludge samples, demonstrating the compound's potential use in environmental studies and extraction processes (Field & Reed, 1999).
Oxidation Studies and Surfactant Analysis : Bodin et al. (2002) examined the primary oxidation products of ethoxylated surfactants, identifying various hydroperoxides formed during the autoxidation of a model compound closely related to 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol. This study contributes to the understanding of surfactant behavior and stability (Bodin et al., 2002).
Safety And Hazards
The specific safety and hazards associated with “2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol” are not mentioned in the search results.
Future Directions
The future directions of “2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol” are not mentioned in the search results. However, given its role as a PROTAC linker, it may have potential applications in the development of new therapeutics2.
properties
IUPAC Name |
2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h2,18H,1,3-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQBXFXPDCEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394375 | |
Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol | |
CAS RN |
130727-45-6 | |
Record name | 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecen-1-yltri(ethylene glycol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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